molecular formula C22H23N3O3S2 B492655 2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 667913-09-9

2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B492655
CAS No.: 667913-09-9
M. Wt: 441.6g/mol
InChI Key: KCTQBGMRQNIUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.6g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O2SC_{20}H_{20}N_4O_2S with a molecular weight of approximately 440.55 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

  • Antiviral Activity : Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of thieno[2,3-d]pyrimidines have shown effectiveness against various viral strains by inhibiting viral replication through interference with nucleic acid synthesis pathways .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In studies involving related pyrimidine derivatives, significant inhibition of COX-2 activity was observed, suggesting potential therapeutic applications in inflammatory diseases .
  • Antitumor Activity : Preliminary studies suggest that this compound could inhibit tumor cell proliferation. Compounds in the same class have demonstrated cytotoxic effects against human cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Activity Assay Type IC50 Value (μM) Reference
COX-2 InhibitionEnzymatic Assay0.04 ± 0.01
Antiviral ActivityViral Replication Assay0.20 - 0.35
CytotoxicityMTT Assay (Cancer Cells)1.7

Case Studies

  • Case Study on Antiviral Efficacy : A study evaluated the antiviral properties of a series of thieno[2,3-d]pyrimidine derivatives against the Tobacco Mosaic Virus (TMV). The derivatives exhibited significant antiviral activity with an EC50 value indicating strong inhibition of viral replication .
  • Anti-inflammatory Study : In an experimental model using carrageenan-induced paw edema in rats, a closely related compound demonstrated potent anti-inflammatory effects comparable to standard NSAIDs like celecoxib . This suggests that the target compound may share similar pathways for anti-inflammatory action.
  • Tumor Cell Proliferation : A recent investigation into the cytotoxicity of pyrimidine analogs revealed that specific substitutions on the pyrimidine ring enhance their ability to inhibit tumor cell growth significantly . The findings support further exploration into structural modifications to improve efficacy.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c26-18(23-12-15-8-5-11-28-15)13-29-22-24-20-19(16-9-4-10-17(16)30-20)21(27)25(22)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTQBGMRQNIUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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